tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane is an organosilicon compound with a complex structure that includes a tert-butyl group, a fluoro-substituted oxirane ring, and a phenylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluoro-substituted epoxide with a phenylethyl group under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Wissenschaftliche Forschungsanwendungen
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or other biological processes.
Wirkmechanismus
The mechanism by which tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds with fluoro-substituted oxirane rings or phenylethyl groups. Examples include:
- tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]methylsilane
- tert-Butyl[2-chloro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane .
Uniqueness
The uniqueness of tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
192998-07-5 |
---|---|
Molekularformel |
C16H25FOSi |
Molekulargewicht |
280.45 g/mol |
IUPAC-Name |
tert-butyl-[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H25FOSi/c1-15(2,3)19(4,5)16(17)14(18-16)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
InChI-Schlüssel |
URQDNZKQNXLGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1(C(O1)CCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.